![molecular formula C18H28N2O3S B4464046 1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464046.png)
1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and is commonly referred to as EPPC. The purpose of
Mechanism of Action
The mechanism of action of EPPC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurological function. EPPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. EPPC has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EPPC has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, EPPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells treated with EPPC have shown reduced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of neurological disorders, EPPC has been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
EPPC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. EPPC is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, the limitations of EPPC include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
Future research on EPPC should focus on identifying its specific targets and mechanisms of action in various diseases. Further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of EPPC. Additionally, the potential use of EPPC in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of EPPC in humans.
Conclusion:
In conclusion, EPPC is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of EPPC involves the reaction of 3-(3-methylphenyl)propylamine with ethylsulfonyl chloride in the presence of triethylamine. EPPC has been shown to inhibit specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurological function. EPPC has several advantages for lab experiments, but its poor solubility in aqueous solutions limits its use in certain experiments. Future research on EPPC should focus on identifying its specific targets and mechanisms of action in various diseases, optimizing the synthesis method, and evaluating its safety and efficacy in humans.
Scientific Research Applications
EPPC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, EPPC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also demonstrated the anti-inflammatory effects of EPPC by reducing the production of pro-inflammatory cytokines. Furthermore, EPPC has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-ethylsulfonyl-N-[3-(3-methylphenyl)propyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-24(22,23)20-12-6-10-17(14-20)18(21)19-11-5-9-16-8-4-7-15(2)13-16/h4,7-8,13,17H,3,5-6,9-12,14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMXPIQWPUCYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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